1-benzyl-4,5-dibromo-1H-pyrazole
Overview
Description
1-benzyl-4,5-dibromo-1H-pyrazole is a useful research compound. Its molecular formula is C10H8Br2N2 and its molecular weight is 315.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Functionalization Reactions : Pyrazole derivatives, including those similar to 1-benzyl-4,5-dibromo-1H-pyrazole, have been studied for their functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine, showcasing the reactivity of such compounds (Yıldırım et al., 2005).
Potential COX-2 Inhibitors : 4,5-Diaryl-1H-pyrazole-3-ol and its derivatives have been synthesized and evaluated as potential COX-2 inhibitors, an important target in anti-inflammatory drug development (Patel et al., 2004).
Anti-Diabetic Studies : A study on pyrazoline and benzimidazoles derivatives, which are structurally related to this compound, revealed their potential applications in the medicinal field, particularly for anti-diabetic properties through α-glucosidase inhibition activity (Ibraheem et al., 2020).
Regiospecific Synthesis : Research on 1H-pyrazoles includes the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles with various functional groups, highlighting the versatility of this compound class in organic synthesis (Dragovich et al., 2007).
Antimicrobial Activity : Pyrazole-based drug molecules, including those structurally related to this compound, have been studied for their antimicrobial activities, demonstrating effectiveness against various bacterial and fungal strains (Shubhangi et al., 2019).
Corrosion Inhibition : Certain pyrazole derivatives are evaluated as corrosion inhibitors for steel in acidic environments, indicating their potential application in industrial processes (Herrag et al., 2007).
Nitric Oxide Synthase Inhibition : Pyrazoles and pyrazolines, similar to this compound, have been evaluated as potential inhibitors of neuronal and inducible nitric oxide synthases, though with varying degrees of success (Carrión et al., 2008).
Anti-Prostate Cancer Drugs : The synthesis of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, structurally related to this compound, was conducted for evaluating their efficacy as prostate cancer antigen-1 inhibitors, highlighting a potential application in cancer therapy (Nakao et al., 2014).
Catalysts for Hydroamination : Research has been done on rhodium(I) and iridium(I) complexes containing pyrazolyl–triazolyl ligands for their use as catalysts in hydroamination, demonstrating the importance of pyrazole derivatives in catalysis (Hua et al., 2012).
Properties
IUPAC Name |
1-benzyl-4,5-dibromopyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRUVGYJEJGDRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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